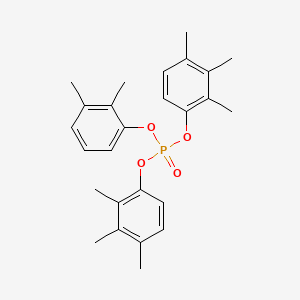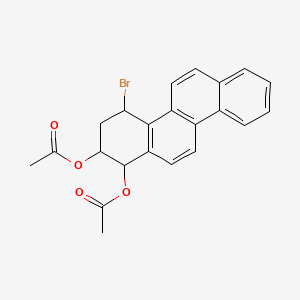
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate is an organic compound that belongs to the class of brominated tetrahydrochrysenes This compound is characterized by the presence of an acetyloxy group and a bromine atom attached to a tetrahydrochrysen framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate typically involves multi-step organic reactions. One common method includes the bromination of tetrahydrochrysen followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrogenated tetrahydrochrysen derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetyloxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Acetyloxy-4-chloro-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with a chlorine atom instead of bromine.
(1-Acetyloxy-4-fluoro-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with a fluorine atom instead of bromine.
(1-Acetyloxy-4-iodo-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
Eigenschaften
CAS-Nummer |
80409-34-3 |
|---|---|
Molekularformel |
C22H19BrO4 |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
(1-acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate |
InChI |
InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)21-17-8-7-14-5-3-4-6-15(14)16(17)9-10-18(21)22(20)27-13(2)25/h3-10,19-20,22H,11H2,1-2H3 |
InChI-Schlüssel |
OHZLSAOJZRQXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


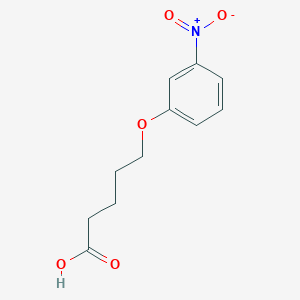
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
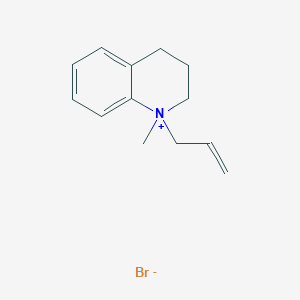
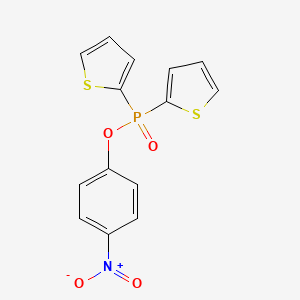
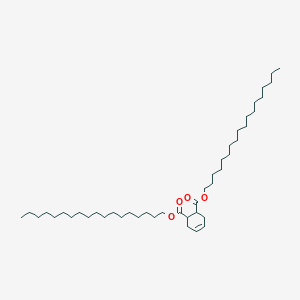
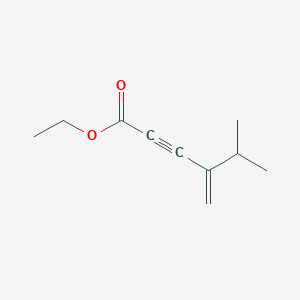
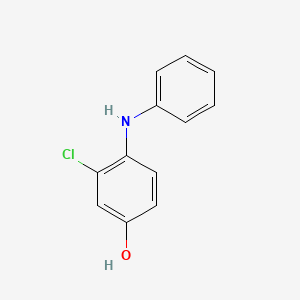
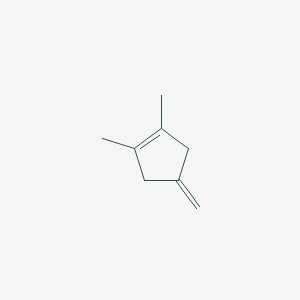
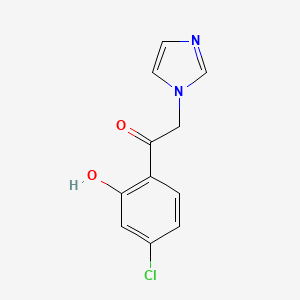

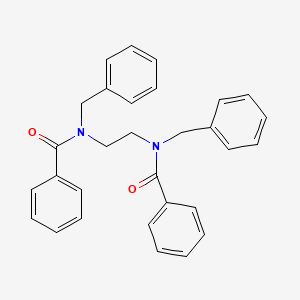
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
